5-nitro-1-phenyl-1H-indazol-3-amine
CAS No.: 309944-73-8
Cat. No.: VC7813374
Molecular Formula: C13H10N4O2
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 309944-73-8 |
|---|---|
| Molecular Formula | C13H10N4O2 |
| Molecular Weight | 254.24 g/mol |
| IUPAC Name | 5-nitro-1-phenylindazol-3-amine |
| Standard InChI | InChI=1S/C13H10N4O2/c14-13-11-8-10(17(18)19)6-7-12(11)16(15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15) |
| Standard InChI Key | INDGFGKXFJXUMW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N |
| Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N |
Introduction
Chemical Identity and Structural Properties
5-Nitro-1-phenyl-1H-indazol-3-amine belongs to the indazole class of heterocyclic compounds, characterized by a fused benzene and pyrazole ring system. Its molecular formula is C₁₃H₁₀N₄O₂, with a molecular weight of 254.25 g/mol . Key structural features include:
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Nitro group (-NO₂) at position 5, enhancing electrophilic reactivity.
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Phenyl substituent at position 1, contributing to hydrophobic interactions.
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Amino group (-NH₂) at position 3, enabling hydrogen bonding and derivatization.
The compound’s SMILES notation is c1ccc(cc1)n1c2ccc(cc2c(N)n1)N+=O, and its IUPAC name is 5-nitro-1-phenylindazol-3-amine . X-ray crystallography data for analogous indazole derivatives confirm planar aromatic systems, with bond angles and lengths consistent with resonance stabilization .
Synthesis and Optimization
Synthetic Routes
The synthesis of 5-nitro-1-phenyl-1H-indazol-3-amine typically involves SNAr cyclization or one-pot domino reactions:
Method A: SNAr Cyclization
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Starting Material: 2-Fluoro-5-nitrobenzaldehyde or 2′-fluoro-5′-nitroacetophenone.
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Reagents: Arylhydrazine hydrochloride, K₂CO₃, DMF.
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Conditions: 90°C for 1.5–3 hours.
Method B: One-Pot Domino Process
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Step 1: Hydrazone formation with NH₂NH₂·H₂O.
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Step 2: Cyclization under basic conditions.
Comparative Data
| Method | Starting Material | Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| SNAr | 2-Fluoroaldehyde | ArNHNH₂·HCl, K₂CO₃ | 45–90 | |
| One-Pot | Benzaldehyde | NH₂NH₂·H₂O, DMF | 63–73 |
Structural Modifications
Derivatization at the 3-amino group (e.g., acetylation, alkylation) enhances solubility and bioactivity. For example, N-ethylpiperazine derivatives show improved fibroblast growth factor receptor (FGFR) inhibition (IC₅₀ = 2.9 nM) .
Biological Activities and Mechanisms
Anticancer Activity
5-Nitro-1-phenyl-1H-indazol-3-amine derivatives exhibit potent activity against cancer cell lines:
Key Findings:
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K562 (Chronic Myeloid Leukemia): IC₅₀ = 5.15 µM for compound 6o, with selectivity over normal HEK-293 cells (IC₅₀ = 33.2 µM) .
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H1975 (NSCLC): Inhibition of EGFR T790M/L858R mutants (EC₅₀ = 191 nM) .
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Mechanism: Apoptosis induction via Bcl-2 suppression and p53/MDM2 pathway modulation .
Kinase Inhibition Profiles
Anti-Inflammatory and Antimicrobial Effects
While less studied, nitroindazoles demonstrate moderate COX-2 inhibition (IC₅₀ = 720–770 nM) and antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) .
Applications and Future Directions
Drug Development
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Kinase Inhibitors: Dual FGFR/VEGFR inhibitors show promise in NSCLC and colorectal cancer .
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Combination Therapies: Synergy with paclitaxel reduces tumor growth by 96.9% in xenograft models .
Challenges and Innovations
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